molecular formula C14H15NO2S B1667969 N-Benzyl-p-toluenesulfonamide CAS No. 1576-37-0

N-Benzyl-p-toluenesulfonamide

Cat. No.: B1667969
CAS No.: 1576-37-0
M. Wt: 261.34 g/mol
InChI Key: WTHKAJZQYNKTCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-p-toluenesulfonamide can be synthesized through the alkylation of p-toluenesulfonamide with benzyl chloride. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-p-toluenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Benzyl-p-toluenesulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-Benzyl-p-toluenesulfonamide is unique due to its specific inhibitory action on myosin S1 ATPase, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in muscle physiology and pharmacological research .

Properties

IUPAC Name

N-benzyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHKAJZQYNKTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166290
Record name p-Toluenesulfonamide, N-benzyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1576-37-0
Record name N-Benzyl-p-toluenesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=1576-37-0
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Record name p-Toluenesulfonamide, N-benzyl-
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Record name 1576-37-0
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Record name p-Toluenesulfonamide, N-benzyl-
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Record name N-Benzyl-p-toluenefonamide
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Synthesis routes and methods I

Procedure details

To a suspension of P-HOBT 6 (1.01 g, 0.49 mmol) in CH2Cl2 (5 mL) was added p-toluenesulfonyl chloride (0.280 g, 1.47 mmol, 3.00 equiv.) and pyridine (0.155 g, 0.160 mL, 1.98 mmol, 4.04 equiv.). The suspension was subsequently rocked for 60 minutes at 25° C. The polymer was then filtered and washed with CH2Cl2 (3×5 mL), MeCN (3×5 mL), and MeOH (3×5 mL). The polymer was re-suspended in CH2Cl2 (5 mL), followed by the addition of benzylamine (0.026 g, 0.027 mL, 0.24 mmol, 0.49 equiv. based on P-HOBT 6). The suspension was rocked at 25° C. for 2 h. The polymer was then filtered and washed with CH2Cl2 (2×5 mL). The filtrate and washings were combined and concentrated to yield 0.050 g (77%) of N-benzyl-p-toluenesulfonarnide as a light yellow crystalline solid.
[Compound]
Name
P-HOBT
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
0.027 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of benzylamine (5 g, 4.67 mmol) in pyridine (25 ml) was added (cautiously) p-toluenesulphonyl chloride (10 g, 5.25 mmol). The deep red coloured solution was stirred at room temperature for 1 hour before being poured into water (80-100 ml). The oily precipitate which solidified on scratching was filtered and recrystallised from ethanol to give the title compound (10.98 g, 90% yield, m.p. 115°-116° C., (Lit.1 114° C.)). δH (CDCl3): 7.80(2H,m); 7.25(7H,m); 4.95(1H,t); 4.05(2H,d); 2.35(3H,s)ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
90 (± 10) mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for N-Benzyl-p-Toluenesulfonamide in skeletal muscle?

A1: this compound (N-Benzyl-4-methylbenzenesulfonamide) acts as a specific inhibitor of myosin II ATPase, primarily targeting fast skeletal muscle fibers [, ]. It achieves this by binding to myosin and affecting several key steps in the actomyosin ATPase cycle. Specifically, it significantly decreases the rate of inorganic phosphate (Pi) release both in the presence and absence of actin, hinders the dissociation of the myosin-ADP complex, and weakens the binding affinity of the myosin-ADP complex to actin [, ].

Q2: How does the inhibition of the actomyosin ATPase cycle by this compound translate to its observed effects on muscle contraction and glucose uptake?

A2: By interfering with the actomyosin ATPase cycle, N-Benzyl-4-methylbenzenesulfonamide effectively prevents force production in muscle fibers. Research using rat epitrochlearis muscle demonstrated that N-Benzyl-4-methylbenzenesulfonamide significantly reduced force production and consequently decreased contraction-stimulated glucose transport []. This suggests that the force-generating capacity of muscle, influenced by the actomyosin ATPase cycle, plays a crucial role in the glucose uptake process.

Q3: Does N-Benzyl-4-methylbenzenesulfonamide influence calcium signaling in muscle cells?

A3: Studies indicate that N-Benzyl-4-methylbenzenesulfonamide does not directly interfere with calcium signaling pathways in muscle cells. Experiments using electrically stimulated muscle showed no alteration in the phosphorylation of CaMKII, a marker of cytosolic calcium levels, even in the presence of N-Benzyl-4-methylbenzenesulfonamide []. This is crucial because it allows researchers to differentiate between force-dependent and calcium-dependent mechanisms in muscle function.

Q4: Beyond its impact on force production, does N-Benzyl-4-methylbenzenesulfonamide affect other signaling pathways involved in muscle metabolism?

A4: Research suggests that N-Benzyl-4-methylbenzenesulfonamide might also influence the activity of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. Studies have shown that the contraction-induced phosphorylation of AMPK, along with its downstream target acetyl-CoA carboxylase and the glucose transport regulator TBC1D1, is inhibited by N-Benzyl-4-methylbenzenesulfonamide []. This finding highlights the potential for N-Benzyl-4-methylbenzenesulfonamide to impact energy sensing and metabolic regulation in muscle cells.

Q5: Can N-Benzyl-4-methylbenzenesulfonamide be used to study the relationship between muscle contraction and glucose uptake in cell culture models?

A5: Yes, N-Benzyl-4-methylbenzenesulfonamide has proven valuable in investigating the intricate link between muscle contraction and glucose uptake using in vitro models. Researchers successfully used N-Benzyl-4-methylbenzenesulfonamide in a C2C12 myotube model overexpressing GLUT4 to demonstrate that the acetylcholine receptor agonist carbachol, which mimics contraction, stimulates GLUT4 translocation to the cell surface []. This response was found to be partly dependent on AMPK activity, as N-Benzyl-4-methylbenzenesulfonamide partially blocked the carbachol-induced increase in surface GLUT4.

Q6: How does the use of N-Benzyl-4-methylbenzenesulfonamide advance our understanding of the molecular mechanisms governing muscle function?

A6: N-Benzyl-4-methylbenzenesulfonamide has emerged as a powerful tool for dissecting the complex interplay between force production, calcium signaling, and metabolic regulation in muscle. By specifically inhibiting myosin II ATPase and consequently force generation without directly affecting calcium levels, N-Benzyl-4-methylbenzenesulfonamide allows researchers to delineate the specific contributions of force-dependent pathways from those regulated by calcium or other signaling molecules []. This is essential for unraveling the complexities of muscle physiology and identifying potential therapeutic targets for diseases affecting muscle function.

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